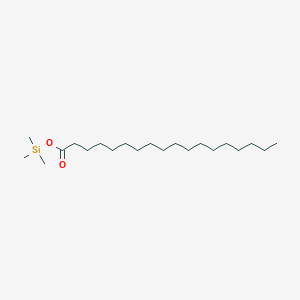

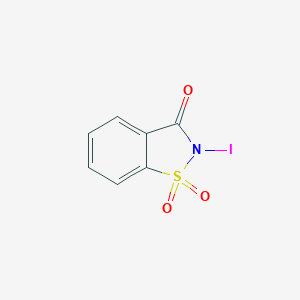

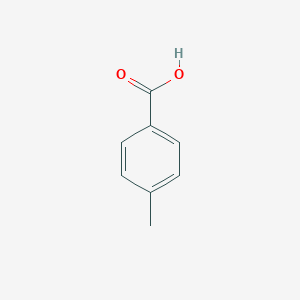

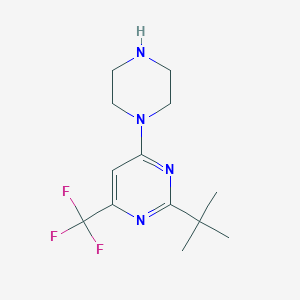

2-(叔丁基)-4-(哌嗪-1-基)-6-(三氟甲基)嘧啶

描述

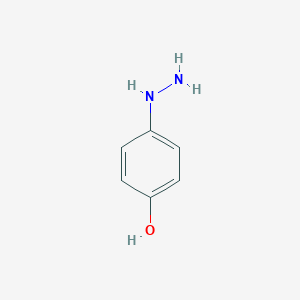

The compound "2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine" is a chemical structure that is part of a broader class of piperazine-containing compounds. Piperazine derivatives are known for their wide range of pharmacological properties and have been the subject of various synthetic and characterization studies. The presence of a pyrimidine ring in such compounds is often associated with biological activity, and the substitution of different groups at various positions on the pyrimidine ring can lead to diverse pharmacological profiles .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring were synthesized by reacting 2,4,6-trichloropyrimidine with amines . Other synthetic approaches include condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was obtained by reacting carbamimide with 3-fluorobenzoic acid . These methods highlight the versatility of synthetic routes available for creating a variety of piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to crystallize in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate . The molecular structure can significantly influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the substituents on the piperazine and pyrimidine rings. The presence of tert-butyl groups, for instance, can affect the steric and electronic properties of the molecule, potentially leading to different biological activities or interactions with biological targets . The specific chemical reactions that these compounds undergo can vary widely depending on their structure and the conditions they are subjected to.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of tert-butyl and trifluoromethyl groups can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . Additionally, the crystal packing and intermolecular interactions, as revealed by X-ray diffraction studies, can provide insights into the solid-state properties of these compounds .

科学研究应用

分子结构研究

该化合物已被研究其分子结构,展示了分子构象和分子间相互作用。一项研究探索了类似化合物的分子结构,重点是哌嗪环的椅式构象和嘧啶环与其他分子基团之间形成的二面角。这些结构见解对于理解该化合物的化学行为及其在各个研究领域的潜在应用至关重要 (Anthal et al., 2018)。

抗疟疾研究

该化合物的类似物已被研究其抗疟疾特性。例如,相关化合物 JPC-3210 因其对多重耐药恶性疟原虫的优异体外抗疟疾活性而被选为先导化合物。还评估了该化合物对哺乳动物细胞系的体外细胞毒性、血浆消除半衰期和对鼠疟疾的体内功效,证明了其在治疗和预防疟疾方面的潜力 (Chavchich et al., 2016)。

抗菌和驱虫活性

该化合物及其衍生物已被合成和表征,一些研究评估了它们的体外抗菌和驱虫活性。例如,合成的衍生物表现出较差的抗菌活性但表现出中等的驱虫活性,突出了其在治疗特定寄生虫感染方面的潜在应用 (Sanjeevarayappa et al., 2015)。

组胺 H4 受体拮抗剂研究

该化合物的类似物已被合成作为组胺 H4 受体 (H4R) 的配体,显示出潜在的治疗应用。这些研究涉及优化效力、修饰核心嘧啶部分以及评估该化合物在各种动物模型中的抗炎和镇痛活性。这项研究表明该化合物在开发新的炎症和疼痛治疗方法方面具有潜力 (Altenbach et al., 2008)。

安全和危害

未来方向

属性

IUPAC Name |

2-tert-butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKWEXSUCTYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593377 | |

| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

CAS RN |

219599-99-2 | |

| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。